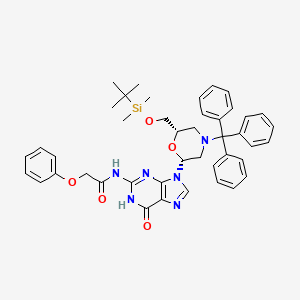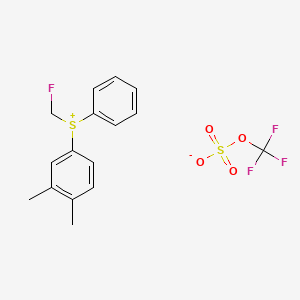
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an azido group, an ethoxy group, and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a sugar derivative, such as glucose, and introduce the azido and ethoxy groups through a series of chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing researchers to label and track biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be used to create prodrugs that are activated in specific biological environments, enhancing the efficacy and selectivity of treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This allows for the selective labeling and modification of biomolecules, facilitating the study of complex biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azido-sugar derivatives, such as 2-azido-2-deoxyglucose and 6-azido-6-deoxygalactose. These compounds share the azido group and sugar backbone but differ in the specific arrangement of functional groups.
Uniqueness
What sets (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of the azido group with an ethoxy group and multiple hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H15N3O6 |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-12)7(15)6(14)5(13)3-17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 |
InChI-Schlüssel |
TXIWDMGGRBUWOQ-OOJXKGFFSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCN=[N+]=[N-])O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)OCCN=[N+]=[N-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)


![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)



![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)
![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
